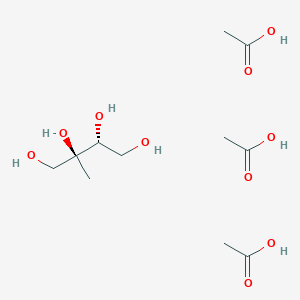
acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol is a compound that combines the properties of acetic acid and a tetrol derivative Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar The tetrol derivative, (2S,3R)-2-methylbutane-1,2,3,4-tetrol, is a sugar alcohol with multiple hydroxyl groups, making it a polyol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol can be achieved through several methods. One common approach involves the esterification of (2S,3R)-2-methylbutane-1,2,3,4-tetrol with acetic acid under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions
Acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the tetrol moiety can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl group of acetic acid can be reduced to form ethanol.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Oxidation of the tetrol moiety can yield compounds like 2-methylbutane-1,2,3,4-tetraone.
Reduction: Reduction of acetic acid results in ethanol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
科学研究应用
Acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways involving sugar alcohols and carboxylic acids.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
作用机制
The mechanism of action of acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the tetrol moiety can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxyl group of acetic acid can participate in acid-base reactions, affecting the pH and ionic balance in biological systems. These interactions can modulate metabolic processes and cellular functions .
相似化合物的比较
Similar Compounds
(2S,3R)-3-methylglutamate: A nonproteinogenic amino acid with similar stereochemistry and functional groups.
2,4-Dichlorophenoxyacetic acid: A synthetic auxin used as a herbicide, with a similar carboxylic acid group.
Uniqueness
Acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol is unique due to its combination of a carboxylic acid and a tetrol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
502147-83-3 |
|---|---|
分子式 |
C11H24O10 |
分子量 |
316.30 g/mol |
IUPAC 名称 |
acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H12O4.3C2H4O2/c1-5(9,3-7)4(8)2-6;3*1-2(3)4/h4,6-9H,2-3H2,1H3;3*1H3,(H,3,4)/t4-,5+;;;/m1.../s1 |
InChI 键 |
YDLKIFBCSSCHST-LEIZOONBSA-N |
手性 SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C[C@](CO)([C@@H](CO)O)O |
规范 SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(CO)(C(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12593109.png)
![3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12593126.png)
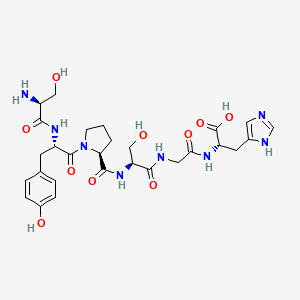


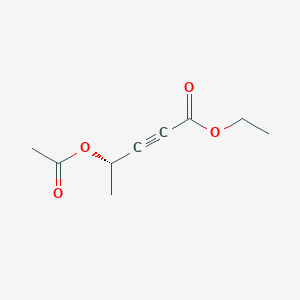

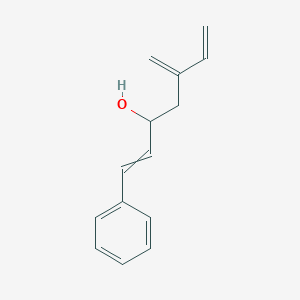
![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)
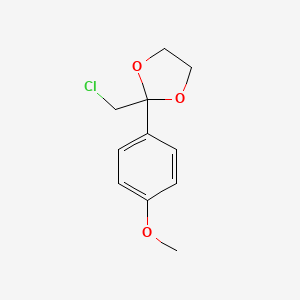
![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
